molecular formula C18H30O11 B14730822 Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate CAS No. 5396-93-0

Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Cat. No.: B14730822
CAS No.: 5396-93-0
M. Wt: 422.4 g/mol
InChI Key: GDTFFEMFRFPEGU-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a chemical compound with the molecular formula C20H34O11. It is known for its unique structure, which includes multiple ester groups and oxygen atoms, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves esterification reactions. One common method is the reaction of 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with 2-methylpropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and thioesters.

Scientific Research Applications

Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of polymers and as a plasticizer.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Diisobutyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
  • Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Uniqueness

Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is unique due to its specific arrangement of ester groups and oxygen atoms, which confer distinct chemical and biological properties

Properties

CAS No.

5396-93-0

Molecular Formula

C18H30O11

Molecular Weight

422.4 g/mol

IUPAC Name

2-methylpropyl 2-[2-[2-[2-(2-methylpropoxy)-2-oxoethoxy]carbonyloxyethoxy]ethoxycarbonyloxy]acetate

InChI

InChI=1S/C18H30O11/c1-13(2)9-26-15(19)11-28-17(21)24-7-5-23-6-8-25-18(22)29-12-16(20)27-10-14(3)4/h13-14H,5-12H2,1-4H3

InChI Key

GDTFFEMFRFPEGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)COC(=O)OCCOCCOC(=O)OCC(=O)OCC(C)C

Origin of Product

United States

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